molecular formula C10H6BrN3O B12983577 9-(Bromomethyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile

9-(Bromomethyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile

Cat. No.: B12983577
M. Wt: 264.08 g/mol
InChI Key: SUVCQSDLVCZSBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(Bromomethyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family This compound is characterized by its unique structure, which includes a bromomethyl group, an oxo group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Bromomethyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with ethyl cyanoacetate followed by bromination can yield the desired compound. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization and bromination processes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate green chemistry principles to minimize environmental impact and improve sustainability .

Chemical Reactions Analysis

Types of Reactions

9-(Bromomethyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can yield various substituted pyrido[1,2-a]pyrimidine derivatives with potential biological activities .

Scientific Research Applications

9-(Bromomethyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 9-(Bromomethyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or receptors. The oxo and carbonitrile groups can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(Bromomethyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromomethyl group allows for versatile chemical modifications, making it a valuable scaffold for drug discovery and development .

Properties

Molecular Formula

C10H6BrN3O

Molecular Weight

264.08 g/mol

IUPAC Name

9-(bromomethyl)-4-oxopyrido[1,2-a]pyrimidine-3-carbonitrile

InChI

InChI=1S/C10H6BrN3O/c11-4-7-2-1-3-14-9(7)13-6-8(5-12)10(14)15/h1-3,6H,4H2

InChI Key

SUVCQSDLVCZSBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC=C(C2=O)C#N)C(=C1)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.